molecular formula C17H25NO3 B4226710 N-cyclohexyl-3-(2-ethoxyethoxy)benzamide

N-cyclohexyl-3-(2-ethoxyethoxy)benzamide

Cat. No. B4226710
M. Wt: 291.4 g/mol
InChI Key: PHCDVNYZCLVLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(2-ethoxyethoxy)benzamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has gained attention due to its potential therapeutic applications in various diseases, including pain, hypertension, and epilepsy.

Mechanism of Action

N-cyclohexyl-3-(2-ethoxyethoxy)benzamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability, smooth muscle contraction, and cardiac function. By blocking these channels, N-cyclohexyl-3-(2-ethoxyethoxy)benzamide can reduce the influx of calcium ions into the cells, leading to a decrease in neuronal excitability, vasodilation, and reduced cardiac contractility.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has been shown to have significant effects on the cardiovascular system, including a decrease in blood pressure and heart rate. It also has analgesic effects, as it can reduce pain sensitivity in animal models of neuropathic and inflammatory pain. N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has been found to have antiepileptic effects, as it can reduce the frequency and duration of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has several advantages as a research tool, including its selectivity for T-type calcium channels, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are some limitations to its use in lab experiments, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are several future directions for the study of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide. One area of focus is the development of more potent and selective T-type calcium channel blockers based on the structure of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide. Another area of interest is the investigation of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide in other disease models, including neuropathic pain, migraine, and anxiety. Additionally, the potential use of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide as a therapeutic agent in humans warrants further investigation.

Scientific Research Applications

N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has also been investigated for its antihypertensive effects, as it can reduce blood pressure by blocking T-type calcium channels in the vascular smooth muscle cells. Additionally, N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has been shown to have antiepileptic effects, as it can reduce the frequency and duration of seizures in animal models of epilepsy.

properties

IUPAC Name

N-cyclohexyl-3-(2-ethoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-2-20-11-12-21-16-10-6-7-14(13-16)17(19)18-15-8-4-3-5-9-15/h6-7,10,13,15H,2-5,8-9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCDVNYZCLVLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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